
reactivity profile of 4-chloro-N-methoxy-N-
methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
4-chloro-N-methoxy-N-

methylpyridine-2-carboxamide

Cat. No.: B1455348 Get Quote

An In-Depth Technical Guide to the Reactivity Profile of 4-chloro-N-methoxy-N-
methylpyridine-2-carboxamide

Abstract
4-chloro-N-methoxy-N-methylpyridine-2-carboxamide is a highly functionalized heterocyclic

compound of significant interest to the pharmaceutical and agrochemical industries. Its value

stems from a unique combination of three distinct reactive centers: an electron-deficient

pyridine ring, a strategically positioned chlorine atom at the C4 position, and a versatile

Weinreb amide at the C2 position. This guide provides a comprehensive analysis of the

compound's reactivity, detailing the mechanistic principles behind its key transformations. We

will explore its propensity for nucleophilic aromatic substitution (SNAr) at the C4 position, its

utility in palladium-catalyzed cross-coupling reactions, and the selective transformations of the

C2-Weinreb amide into ketones and aldehydes. This document serves as a technical resource

for researchers, scientists, and drug development professionals, offering field-proven insights,

detailed experimental protocols, and a thorough examination of the causality behind its

synthetic utility.

Introduction to a Key Synthetic Intermediate
The strategic importance of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide lies in its

capacity to serve as a versatile scaffold for the construction of complex molecular architectures.
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The interplay between its distinct functional groups allows for sequential and often orthogonal

chemical modifications, making it an invaluable building block in multi-step syntheses.

Molecular Structure and Physicochemical Properties
The molecule's reactivity is a direct consequence of its structure. The electronegative nitrogen

atom renders the pyridine ring electron-deficient, which is further amplified by the electron-

withdrawing nature of the chloro and carboxamide substituents.

Property Value

Molecular Formula C₈H₉ClN₂O₂

Molecular Weight 200.62 g/mol

CAS Number 757251-62-0[1]

Appearance Off-white to pale yellow solid

Solubility
Soluble in common organic solvents (e.g., DCM,

THF, DMF)

Overview of Key Reactive Sites
The molecule's synthetic utility is governed by three primary reactive sites, each offering a

distinct handle for chemical modification. Understanding the inherent reactivity of each site is

crucial for designing selective and efficient synthetic strategies.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.bldpharm.com/products/757251-62-0.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1455348?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Reactive Sites C4 Position:
- Highly electrophilic

- Site for SNAr & Cross-Coupling

C2-Weinreb Amide:
- Electrophilic carbonyl

- Forms stable tetrahedral intermediates

Pyridine Ring:
- Electron-deficient core

- Potential for C-H activation

Click to download full resolution via product page

Caption: Primary centers of reactivity on the 4-chloro-N-methoxy-N-methylpyridine-2-
carboxamide scaffold.

Reactivity at the Pyridine Core: C4 Position
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The C4 position is the most activated site for transformations involving the pyridine ring due to

the powerful electron-withdrawing effects of the ring nitrogen.

Nucleophilic Aromatic Substitution (SNAr)
2.1.1. Mechanistic Principles

SNAr reactions on this substrate proceed readily. The pyridine nitrogen exerts strong inductive

(-I) and mesomeric (-M) effects, significantly reducing the electron density at the C4 (para)

position.[2] This electronic deficit makes the carbon highly susceptible to attack by

nucleophiles. The subsequent formation of a negatively charged tetrahedral intermediate,

known as a Meisenheimer complex, is the rate-determining step. This intermediate is

effectively stabilized by delocalization of the negative charge onto the electronegative nitrogen

atom, which lowers the activation energy for the reaction compared to analogous benzene

systems.[2][3] The departure of the chloride ion restores aromaticity and yields the substituted

product. Halogens at the 2- and 4-positions of pyridine are generally more susceptible to

displacement than those at the 3-position precisely because of this stabilization mechanism.[3]

[4][5]
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Caption: Generalized workflow for the SNAr reaction at the C4 position.

2.1.2. Detailed Experimental Protocol: SNAr with 4-Aminophenol
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This reaction is a key step in the synthesis of multi-kinase inhibitors like Sorafenib. The choice

of a polar aprotic solvent like DMF or NMP facilitates the reaction by solvating the cationic

counter-ion of the base, thereby increasing the nucleophilicity of the phenoxide.

Reagents & Setup: To a clean, dry, three-necked flask equipped with a magnetic stirrer,

thermometer, and nitrogen inlet, add 4-chloro-N-methoxy-N-methylpyridine-2-
carboxamide (1.0 eq), 4-aminophenol (1.1 eq), and potassium carbonate (2.0 eq).

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration

of 0.5 M with respect to the starting material.

Reaction Execution: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere.

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6

hours.

Work-up & Isolation: Upon completion, cool the mixture to room temperature and pour it into

ice-water. The product will precipitate. Filter the solid, wash thoroughly with water to remove

inorganic salts, and then with a cold, non-polar solvent like hexane to remove non-polar

impurities.

Purification: Dry the crude solid under vacuum. If necessary, purify further by recrystallization

from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica

gel.

Palladium-Catalyzed Cross-Coupling Reactions
The electron-deficient nature of the pyridine ring also makes the C-Cl bond susceptible to

oxidative addition to a low-valent palladium(0) complex, enabling a variety of cross-coupling

reactions. While aryl chlorides are typically less reactive than bromides or iodides, the

"activated" nature of this particular C-Cl bond allows for successful coupling under appropriate

conditions.[6]

2.2.1. Suzuki-Miyaura Coupling

The Suzuki coupling of 4-chloropyridines with arylboronic acids is a powerful method for

forming C-C bonds.[6] The reaction is catalyzed by a Pd(0) species, often generated in situ

from a Pd(II) precatalyst. The choice of ligand is critical; phosphine ligands like PPh₃ or more
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electron-rich, bulky ligands can improve catalytic activity. A base (e.g., K₂CO₃, Cs₂CO₃) is

required to activate the boronic acid and facilitate the transmetalation step.
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Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

2.2.2. Detailed Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

Reagents & Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen),

combine 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide (1.0 eq), phenylboronic

acid (1.5 eq), and potassium carbonate (3.0 eq).

Catalyst & Solvent: Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%), to the flask.

Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v).

Reaction Execution: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring.

Monitor the reaction by LC-MS.

Work-up & Isolation: After cooling, dilute the mixture with ethyl acetate and water. Separate

the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic phase under reduced pressure. Purify the residue by

flash column chromatography on silica gel to yield the desired biaryl product.

Reactivity of the C2-Weinreb Amide
The N-methoxy-N-methylamide, or Weinreb amide, is a privileged functional group in organic

synthesis renowned for its ability to react with potent organometallic nucleophiles to produce

ketones without the common side reaction of over-addition to form tertiary alcohols.[7][8][9]

Acylation Reactions: Formation of Ketones
The success of the Weinreb amide lies in the formation of a stable, five-membered tetrahedral

intermediate upon nucleophilic attack by an organometallic reagent (e.g., Grignard or

organolithium).[7][10] This intermediate is stabilized by chelation of the metal cation (Mg²⁺ or

Li⁺) by both the newly formed alkoxide and the N-methoxy oxygen. This chelated species is

stable at low temperatures and does not collapse to the ketone until acidic or aqueous workup.

[7] By the time the ketone is formed during workup, any excess organometallic reagent has

been quenched, thus preventing over-addition.

Weinreb Amide Reaction with Grignard Reagent (R'-MgX)

Weinreb Amide
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Tetrahedral Intermediate
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Workup (H₃O⁺)

Ketone Product

Click to download full resolution via product page

Caption: Mechanism of ketone synthesis using a Weinreb amide, highlighting the stable

intermediate.

Reduction to Aldehydes
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The Weinreb amide can be selectively reduced to the corresponding aldehyde using hydride

reagents like Diisobutylaluminium hydride (DIBAL-H) or Lithium aluminum hydride (LiAlH₄) at

low temperatures.[7] Similar to the mechanism with organometallics, a stable chelated

intermediate is formed, which prevents over-reduction to the alcohol. The aldehyde is liberated

upon aqueous workup.

Safety and Handling
4-chloro-N-methylpyridine-2-carboxamide hydrochloride is classified as harmful if swallowed

and can cause severe skin burns and eye damage.[11] Appropriate personal protective

equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

All manipulations should be conducted in a well-ventilated fume hood.

Conclusion
4-chloro-N-methoxy-N-methylpyridine-2-carboxamide is a testament to the power of

strategic functionalization in modern organic synthesis. The orthogonal reactivity of its three

key centers—the activated C4-chloro position for SNAr and cross-coupling, and the C2-

Weinreb amide for controlled acylation and reduction—provides chemists with a robust and

flexible platform. A thorough understanding of the electronic and mechanistic principles

governing its reactivity, as outlined in this guide, is essential for leveraging this valuable

intermediate to its full potential in the efficient synthesis of pharmaceuticals and other complex

target molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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